molecular formula C9H12N2 B8586632 5-(1-Methyl-propenyl)-pyridin-2-ylamine

5-(1-Methyl-propenyl)-pyridin-2-ylamine

Cat. No.: B8586632
M. Wt: 148.20 g/mol
InChI Key: LRJKZZZTXKYMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Methyl-propenyl)-pyridin-2-ylamine is a pyridin-2-ylamine derivative characterized by a 1-methyl-propenyl substituent at the 5-position of the pyridine ring. The pyridin-2-ylamine scaffold is widely utilized in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a valuable pharmacophore in drug design .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

5-but-2-en-2-ylpyridin-2-amine

InChI

InChI=1S/C9H12N2/c1-3-7(2)8-4-5-9(10)11-6-8/h3-6H,1-2H3,(H2,10,11)

InChI Key

LRJKZZZTXKYMEQ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C1=CN=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-(1-Methyl-propenyl)-pyridin-2-ylamine with key analogs, focusing on structural features, physicochemical properties, synthetic methods, and biological activities.

Structural and Physicochemical Properties

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Calculated logP* Solubility (Predicted)
This compound 1-Methyl-propenyl C₉H₁₂N₂ 148.21 ~2.1 Moderate (lipophilic)
5-(1-Methyl-pyrrolidin-2-yl)-pyridin-2-ylamine (dihydrochloride) Pyrrolidinyl C₁₀H₁₆N₂·2HCl 237.17 ~1.3 High (polar substituent)
5-(4-Aminophenyl)pyridin-2-amine 4-Aminophenyl C₁₁H₁₁N₃ 185.23 ~1.8 Low (aromatic rigidity)
4-(1-Butyl-pentyl)-pyridin-2-ylamine Branched alkyl (1-butyl-pentyl) C₁₄H₂₄N₂ 220.35 ~4.5 Very low (highly lipophilic)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 2-Methoxypyridin-3-yl C₁₁H₁₁N₃O 201.23 ~1.5 Moderate (polar methoxy)

*logP values estimated using fragment-based methods.

Key Observations:
  • Lipophilicity : The 1-methyl-propenyl group confers moderate lipophilicity (logP ~2.1), intermediate between polar pyrrolidinyl (~1.3) and highly lipophilic branched alkyl (~4.5) substituents. This balance may enhance membrane permeability while retaining solubility .
  • This could influence binding conformations in biological targets .
  • Hydrogen Bonding: Unlike the 4-aminophenyl analog, which has an additional primary amine, the methyl-propenyl group lacks hydrogen-bond donors, possibly reducing target affinity in polar binding pockets .

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